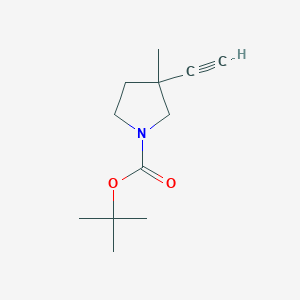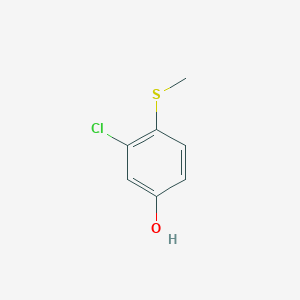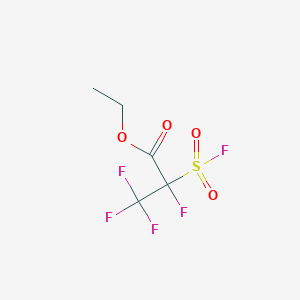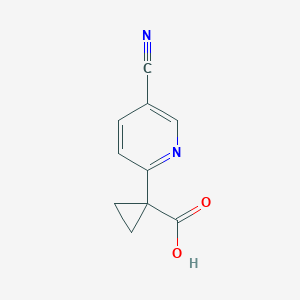
tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential applications in various fields of scientific research. TBMPC is a derivative of pyrrolidine, a four-membered saturated heterocyclic compound, and is composed of a tert-butyl group, a methyl group, and an ethynyl group. TBMPC is of particular interest due to its unique structure, which has been found to be of use in a variety of research applications.
Scientific Research Applications
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent in stereoselective transformations. Additionally, this compound has been found to be useful in the synthesis of peptides and peptidomimetics, as well as in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is not well understood. However, it is believed that the tert-butyl group of the compound is responsible for its activity, as it has been found to be an important factor in the catalytic activity of the compound. Additionally, the ethynyl group of this compound has been found to play an important role in its catalytic activity, as it is believed to be responsible for the formation of a reactive intermediate, which is then used to catalyze the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic and non-irritating, and it has been found to be an effective catalyst in a variety of organic reactions. Additionally, it has been found to be useful in the synthesis of peptides and peptidomimetics, and it has been used in the study of enzyme-catalyzed reactions.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate in lab experiments include its non-toxic and non-irritating properties, its ability to catalyze a variety of organic reactions, and its usefulness in the synthesis of peptides and peptidomimetics. Additionally, this compound is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, and it is not known if the compound has any adverse effects on human health.
Future Directions
Future research on tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of this compound in various fields, such as drug design and development, and on developing improved methods for synthesizing the compound. Additionally, research should focus on exploring the potential of using this compound as a catalyst in other organic reactions, as well as in the synthesis of peptides and peptidomimetics. Finally, research should focus on exploring the potential of using this compound in the study of enzyme-catalyzed reactions.
Synthesis Methods
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, or a reductive amination. In the Grignard reaction, tert-butylmagnesium chloride is reacted with 3-ethynyl-3-methylpyrrolidine-1-carboxylic acid, resulting in the formation of this compound. In the Wittig reaction, the ethynyl group is formed by the reaction of a phosphonium ylide with an aldehyde. Finally, in the reductive amination, an amine is reacted with an aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
properties
IUPAC Name |
tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABXFOQDOYKTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298464.png)
![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)
![2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298470.png)
![2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298477.png)

![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298496.png)
![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)
![(2R,3S)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2R,3S)-MeO-POP](/img/structure/B6298511.png)


![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

